Cas no 2228682-41-3 ({1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine)

1-(3-メチルオキセタン-3-イル)メチルシクロプロピルメタンアミンは、複雑な環状構造を有するアミン化合物です。分子内にオキセタン環とシクロプロピル基を併せ持ち、高い立体障害と剛直な骨格構造が特徴です。このユニークな分子構造により、医薬品中間体や機能性材料の原料としての応用が期待されます。特に、オキセタン環の張力エネルギーを利用した反応性や、シクロプロピル基の立体効果を活かした分子設計が可能です。また、アミン部位を起点としたさらなる誘導体化が容易であり、多様な化学変換が行える点が利点です。安定性に優れ、保管や取扱いが比較的容易なことも特長の一つです。

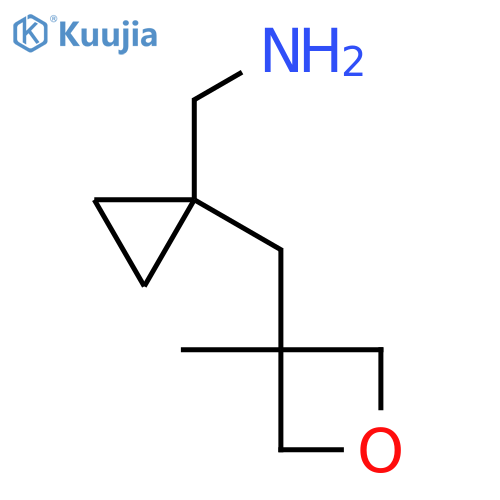

2228682-41-3 structure

商品名:{1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine

{1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine 化学的及び物理的性質

名前と識別子

-

- {1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine

- 2228682-41-3

- EN300-1819135

- {1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine

-

- インチ: 1S/C9H17NO/c1-8(6-11-7-8)4-9(5-10)2-3-9/h2-7,10H2,1H3

- InChIKey: SMTNGUNLEXEYHJ-UHFFFAOYSA-N

- ほほえんだ: O1CC(C)(C1)CC1(CN)CC1

計算された属性

- せいみつぶんしりょう: 155.131014166g/mol

- どういたいしつりょう: 155.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 35.2Ų

{1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1819135-10.0g |

{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |

2228682-41-3 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1819135-0.05g |

{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |

2228682-41-3 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1819135-0.25g |

{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |

2228682-41-3 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1819135-10g |

{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |

2228682-41-3 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1819135-2.5g |

{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |

2228682-41-3 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1819135-0.1g |

{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |

2228682-41-3 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1819135-1.0g |

{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |

2228682-41-3 | 1g |

$1100.0 | 2023-06-01 | ||

| Enamine | EN300-1819135-5.0g |

{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |

2228682-41-3 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1819135-0.5g |

{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |

2228682-41-3 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1819135-1g |

{1-[(3-methyloxetan-3-yl)methyl]cyclopropyl}methanamine |

2228682-41-3 | 1g |

$1272.0 | 2023-09-19 |

{1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

2228682-41-3 ({1-(3-methyloxetan-3-yl)methylcyclopropyl}methanamine) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量